molecular formula C24H21N3O4S2 B2972551 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1189959-11-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2972551
CAS No.: 1189959-11-2
M. Wt: 479.57
InChI Key: AJHMFAXJNYYDIP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a benzodioxin moiety linked via a thioacetamide bridge to a substituted thieno[3,2-d]pyrimidinone core. The molecule’s structure combines electron-rich aromatic systems (benzodioxin and phenyl groups) with a sulfur-containing pyrimidinone scaffold, which is often associated with bioactivity in medicinal chemistry, particularly in kinase inhibition or antimicrobial applications .

Key structural attributes include:

  • Thieno[3,2-d]pyrimidinone core: A fused bicyclic system with a sulfur atom in the thiophene ring and a ketone group at position 4, which may enhance binding to biological targets.
  • Substituents: An ethyl group at position 3 and a phenyl group at position 6 on the pyrimidinone ring, modulating steric and electronic properties.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-2-27-23(29)22-17(13-20(33-22)15-6-4-3-5-7-15)26-24(27)32-14-21(28)25-16-8-9-18-19(12-16)31-11-10-30-18/h3-9,12-13H,2,10-11,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHMFAXJNYYDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 1,4-benzodioxin derivatives, thienopyrimidine derivatives, and acetamide derivatives. The synthetic route may involve:

    Formation of the Benzodioxin Moiety: This can be achieved through cyclization reactions involving catechol and ethylene glycol under acidic conditions.

    Synthesis of Thienopyrimidine Core: This involves the condensation of thiophene derivatives with urea or guanidine under basic conditions.

    Coupling Reactions: The final step involves coupling the benzodioxin and thienopyrimidine cores with acetamide derivatives using reagents like coupling agents (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its unique structure may interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thienopyrimidinone Derivatives

Compound Name Substituents (Thienopyrimidinone Core) Benzodioxin/Phenyl Substituents Molecular Formula Molecular Weight Key Features
Target Compound 3-Ethyl, 6-phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl) C₂₅H₂₁N₃O₄S₂ 515.58 Balanced lipophilicity; potential kinase inhibition
Compound 3-(2-Methoxyphenyl), 6,7-dihydro N-(2,3-dihydro-1,4-benzodioxin-6-yl) C₂₄H₂₃N₃O₅S₂ 513.58 Methoxy group enhances solubility; reduced steric bulk
Compound 2-(3-Fluorophenyl), 6-methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl) C₂₁H₁₈FN₃O₃S 411.45 Fluorine increases electronegativity; methyl improves metabolic stability
Compound 4-Methyl, 6-oxo N-(2,3-dichlorophenyl) C₁₃H₁₁Cl₂N₃O₂S 344.21 Dichlorophenyl enhances halogen bonding; lower molecular weight

Key Observations:

  • Electron-Withdrawing Groups (EWGs) : The fluorine substituent in ’s compound enhances polarity and may improve target binding via dipole interactions .
  • Solubility : The methoxy group in ’s derivative increases water solubility compared to the ethyl group in the target compound .
  • Bioactivity : Dichlorophenyl substitution () is associated with antimicrobial activity, while phenyl/benzodioxin systems (Target, ) are linked to kinase inhibition .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Melting Point (°C) Synthetic Yield (%)
Target Compound 3.8 2 6 Not reported Not reported
Compound 3.2 2 7 Not reported Not reported
Compound 2.9 2 5 230–232 80
Compound 3.5 1 5 Not reported Not reported

Key Findings:

  • Lipophilicity : The target compound’s higher LogP (3.8) suggests greater membrane permeability compared to ’s analogue (3.2), which may favor CNS penetration .
  • Hydrogen Bonding : All compounds exhibit 2–7 hydrogen bond acceptors, aligning with Etter’s framework for crystal engineering and supramolecular interactions .
  • Synthetic Accessibility : ’s compound achieved an 80% yield, likely due to simpler substitution patterns .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological activity, and therapeutic potential based on various research findings.

Synthesis

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl)acetamide involves multiple steps starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The general approach includes:

  • Formation of the Benzodioxin Core : The initial step involves synthesizing 2,3-dihydrobenzo[1,4]-dioxin derivatives through reactions involving appropriate sulfonamides.
  • Thienopyrimidine Derivative Formation : The thienopyrimidine moiety is introduced via nucleophilic substitution reactions with 3-bromo derivatives.
  • Final Acetamide Formation : The final compound is obtained by acylation of the thienopyrimidine derivative with acetic anhydride or acetyl chloride.

Enzyme Inhibition Studies

Recent studies have evaluated the enzyme inhibitory potential of compounds related to N-(2,3-dihydrobenzo[1,4]-dioxin). For instance:

  • α-glucosidase Inhibition : Compounds derived from N-(2,3-dihydrobenzo[1,4]-dioxin) exhibited weak to moderate inhibitory activity against α-glucosidase, an enzyme linked to type 2 diabetes management. The IC50 values ranged from 81.12 μM to 86.31 μM for some derivatives compared to acarbose with an IC50 of 37.38 μM .
CompoundIC50 (μM)Activity Level
7i86.31Moderate
7k81.12Moderate
Acarbose37.38Standard

Pharmacological Potential

The thieno[3,2-d]pyrimidine moiety in the compound has been associated with various pharmacological activities:

  • Antidiabetic Properties : The weak to moderate inhibition of α-glucosidase suggests potential as an antidiabetic agent.
  • Neuroprotective Effects : Some derivatives have shown promise in studies related to neurodegenerative diseases such as Alzheimer's disease due to their ability to inhibit acetylcholinesterase .

Case Studies

A comparative study conducted on various sulfonamide derivatives highlighted their biological activities:

  • Study on Sulfonamides : A series of sulfonamide compounds were synthesized and tested for their ability to inhibit both α-glucosidase and acetylcholinesterase enzymes. The results indicated that modifications in the benzodioxane structure significantly affected the inhibitory potency .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

  • Methodological Approach :

  • The synthesis typically involves multi-step reactions, such as coupling a 1,4-benzodioxin-6-amine derivative with a thienopyrimidine sulfonyl chloride intermediate. Key steps include:
  • Alkaline conditions : Use Na₂CO₃ (pH 9–10) to facilitate nucleophilic substitution during sulfonamide bond formation .
  • Solvent selection : N,N-Dimethylformamide (DMF) with LiH as a base enhances reactivity in alkylation steps .
  • Purification : Employ gradient elution via reverse-phase HPLC to isolate the product from unreacted intermediates.
  • Yield Optimization : Evidence from analogous compounds shows yields up to 80% when reaction times are controlled (3–4 hours at RT) and stoichiometric ratios are maintained (1:1.2 amine-to-sulfonyl chloride) .

Q. What analytical techniques are recommended for characterizing this compound and validating its purity?

  • Methodological Approach :

  • Structural confirmation :
  • 1H NMR : Key peaks include aromatic protons (δ 7.28–7.82 ppm), acetamide NH (δ 10.10 ppm), and thienopyrimidine protons (δ 6.01 ppm) .
  • Mass spectrometry : Use ESI-MS to confirm the molecular ion peak (e.g., [M+H]+ at m/z 344.21) .
  • Purity validation :
  • Elemental analysis : Compare experimental C, N, and S percentages with theoretical values (e.g., C: 45.36% vs. 45.29% observed) .
  • HPLC : Utilize a C18 column with UV detection at 254 nm to achieve >98% purity .

Q. How should researchers design initial biological screening assays for this compound?

  • Methodological Approach :

  • Enzyme inhibition assays :
  • Target acetylcholinesterase (AChE) or α-glucosidase using Ellman’s method (absorbance at 412 nm for thiol-reactive products) .
  • Use donepezil or acarbose as positive controls.
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values .

Advanced Research Questions

Q. How can structural modifications of the thienopyrimidine or benzodioxin moieties enhance target selectivity?

  • Methodological Approach :

  • SAR studies :
  • Replace the 3-ethyl group on the thienopyrimidine with bulkier substituents (e.g., isopropyl) to evaluate steric effects on enzyme binding .
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzodioxin ring to modulate electronic properties and improve membrane permeability .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to AChE or other targets .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) during characterization?

  • Methodological Approach :

  • Dynamic effects : Variable-temperature NMR (25–60°C) can clarify peak splitting caused by rotameric equilibria in the acetamide moiety .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .

Q. What strategies are effective in scaling up synthesis without compromising purity?

  • Methodological Approach :

  • Continuous-flow chemistry : Adapt batch reactions to flow systems to improve heat/mass transfer and reduce side products (e.g., thioether byproducts) .
  • In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress in real time .

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